Bispyridoxine
Description
Historical Context and Significance of Pyridoxine (B80251) (Vitamin B6) in Chemical Biology Research
Pyridoxine, commonly known as vitamin B6, is a water-soluble organic compound essential for the metabolic processes of animals and microorganisms. britannica.com Its journey in scientific research began in the 1930s when it was identified as a factor capable of curing "rat acrodynia," a condition characterized by severe skin lesions in rats on a specific semi-synthetic diet. researchgate.netnih.gov Paul György first identified the factor as vitamin B6 in 1934, and it was later isolated and crystallized by Samuel Lepkovsky in 1938. researchgate.netnih.govnih.gov The structure was determined, and its chemical synthesis was achieved the following year. britannica.comnih.gov
The significance of pyridoxine in chemical biology lies in its various forms—pyridoxal (B1214274) and pyridoxamine—and especially its biologically active coenzyme form, pyridoxal 5'-phosphate (PLP). britannica.comnih.govwikipedia.org PLP is a crucial cofactor for over 140 enzymatic reactions, primarily those involved in the metabolism of amino acids. nih.govwikipedia.org This central role has made the pyridoxine molecular scaffold a "biologically privileged" structure for medicinal chemists. researchgate.net Research has focused on synthesizing pyridoxine derivatives to understand enzyme mechanisms, create inhibitors, and use the vitamin core as a carrier for other molecules, leveraging the reactive hydroxyl and hydroxymethyl groups for chemical modifications. researchgate.netnih.gov
Defining the Research Niche of Bispyridoxine and Related Multimeric Pyridoxine Architectures
A specialized research niche has developed around this compound and other multimeric pyridoxine architectures. These molecules consist of two or more pyridoxine units chemically linked together. smolecule.com The core concept behind creating these dimeric or multimeric structures is to investigate the effects of multivalency. By presenting multiple pyridoxine units, these compounds may exhibit enhanced binding to biological targets, novel mechanisms of action, or unique physicochemical properties not seen in their monomeric counterparts. smolecule.com
Evolution of Academic Inquiry into Pyridoxine Chemical Modifications and Conjugates
Academic research into modifying the pyridoxine structure has evolved considerably over time. Initial studies concentrated on creating analogues to probe the structure-activity relationships of PLP-dependent enzymes. nih.gov As synthetic chemistry techniques advanced, research expanded to the creation of pyridoxine conjugates designed for specific applications. nih.govresearchgate.net These applications include enhancing drug delivery across the blood-brain barrier and developing novel antimicrobial agents. researchgate.netnih.gov
Recent decades have seen a significant turn in pyridoxine chemical modification, with researchers uncovering important pathophysiological roles of its derivatives in various cellular systems. nih.gov The development of this compound and other multimeric forms represents a sophisticated progression in this field, moving beyond simple modifications to the construction of complex molecules with potentially new functions. This evolution has led to the discovery that chemical modifications can produce derivatives with promising antibacterial, antitumor, and antidiabetic activities. researchgate.net
Overview of Key Research Domains in this compound Chemistry and Biochemistry
Research into this compound and its derivatives spans several key scientific domains, primarily focusing on its synthesis and biological activity.
Medicinal Chemistry and Pharmacology: A major research area is the development of this compound derivatives as therapeutic agents. Specifically, bis-ammonium salts of pyridoxine have been synthesized and shown to possess potent antibacterial and antifungal activity, in some cases comparable or superior to commercial antiseptics. mdpi.com Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, including biofilm-embedded Staphylococcus species. mdpi.comnih.gov The antimicrobial efficacy is strongly correlated with the compound's lipophilicity. mdpi.com
Antioxidant Research: The antioxidant properties of pyridoxine derivatives are another active area of investigation. While pyridoxine itself has antioxidant capabilities, dimeric and other modified structures are being explored for enhanced activity. mdpi.comresearchgate.netnih.gov For instance, a hybrid compound featuring a dimeric pyridoxine salt demonstrated a superior ability to inhibit lipid peroxidation compared to pyridoxine alone and effectively chelated iron ions, which can catalyze oxidative reactions. mdpi.comnih.gov
Coordination Chemistry: The pyridoxine scaffold is an effective ligand for metal ions. mdpi.com This has led to the synthesis of this compound-metal complexes. A notable example is a Manganese(II) complex with a N,N-bispyridoxine Schiff base, which has shown pro-apoptotic and antioxidant activities against liver and breast cancer cells, indicating its potential in cancer therapy. tandfonline.comnih.govresearchgate.net
Synthetic and Materials Chemistry: The synthesis methods for creating this compound structures are a research domain in themselves. Methods include Wittig reactions and the formation of bis-ammonium salts through quaternization steps. smolecule.com Furthermore, this compound serves as a well-defined chemical reference material for quality control in the pharmaceutical industry. smolecule.com
Scope and Objectives of Current and Future Academic Investigations on this compound
Current and future research on this compound aims to expand upon the foundational work in its synthesis and biological evaluation. The primary objectives are to systematically explore its therapeutic potential and develop more sophisticated applications.
Systematic Drug Discovery: A key goal is the synthesis and characterization of large libraries of novel this compound derivatives, such as the 108 quaternary bis-ammonium salts already created in one study. mdpi.com This allows for a thorough investigation of structure-activity relationships, optimizing for high antimicrobial efficacy and low toxicity. Future work will likely focus on developing these lead compounds into new clinical antiseptics. mdpi.com
Mechanistic Understanding: Elucidating the precise molecular mechanisms of action is a critical objective. For antimicrobial derivatives, it is believed they target the cellular membrane, similar to other quaternary ammonium (B1175870) salts, but further studies are needed to confirm these interactions. mdpi.com For antioxidant derivatives, research will continue to explore their ability to scavenge reactive oxygen species and their potential in mitigating oxidative stress-related diseases. mdpi.comresearchgate.net
Advanced Materials and Theranostics: The ability of this compound to form complexes with metal ions opens avenues for future research in advanced materials and theranostics. tandfonline.comnih.govresearchgate.net Building on the synthesis of manganese-based complexes, future investigations could focus on designing multifunctional nanoplatforms for combined cancer diagnosis (e.g., via Magnetic Resonance Imaging) and therapy. nih.govresearchgate.net
Bio-inspired Catalysis: The inherent structure of the pyridoxine ring is linked to enzymatic catalysis. Future academic inquiry may explore the potential of this compound and its metal complexes to act as artificial enzymes or catalysts, mimicking the function of natural peroxidases or other enzymes for industrial or biomedical applications. acs.org
Interactive Data Tables
Research Findings on this compound Derivatives
| Derivative Type | Key Research Finding | Potential Application | Reference |
|---|---|---|---|
| Quaternary Bis-Ammonium Salts | Exhibited potent antibacterial and antifungal activity (MIC 0.25–16 µg/mL), with efficacy linked to lipophilicity (logP values of 1–3). | Development of new broad-spectrum antiseptics. | mdpi.com |
| Mn(II) complex of N,N-bispyridoxine (1,4-butyleneamine) Schiff base | Showed effective pro-apoptotic and antioxidant activities against HepG2 and MCF7 cancer cells. | Potential therapeutic for liver and breast cancers. | tandfonline.comnih.govresearchgate.net |
| Di(3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridinium) salt of 2-(nitrooxy)butanedioic acid | Inhibited lipid peroxidation more effectively than pyridoxine and chelated 94% of iron ions. | Antioxidant compound for preventing diseases associated with oxidative stress. | mdpi.comnih.gov |
| Bisphosphonium salts of pyridoxine | Demonstrated high biocidal activity against both planktonic and biofilm-embedded Staphylococcus cells. | New synthetic antibiotics and disinfectants against bacterial biofilms. | nih.gov |
Structure
3D Structure
Properties
CAS No. |
19203-56-6 |
|---|---|
Molecular Formula |
C16H20N2O5 |
Molecular Weight |
320.34 g/mol |
IUPAC Name |
6-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methyl]-4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol |
InChI |
InChI=1S/C16H20N2O5/c1-8-15(22)11(10(5-19)4-17-8)3-14-12(6-20)13(7-21)16(23)9(2)18-14/h4,19-23H,3,5-7H2,1-2H3 |
InChI Key |
RAZATUNSMMRNNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)CC2=C(C(=NC=C2CO)C)O)CO)CO)O |
Synonyms |
5-Hydroxy-2-[[3-hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridyl]methyl]-6-methyl-3,4-pyridinedimethanol; |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for Bispyridoxine and Its Derivatives
Rational Design Principles for Bispyridoxine Scaffolds
The rational design of this compound scaffolds is primarily driven by the goal of enhancing or modifying the biological activity of the parent pyridoxine (B80251) molecule. By creating dimeric structures, chemists aim to introduce novel properties or amplify existing ones. A key principle in this design process is the manipulation of the molecule's physicochemical properties, such as lipophilicity, to optimize its interaction with biological targets. dntb.gov.uamdpi.com
A prominent strategy involves creating scaffolds where two pyridoxine units are linked to form bis-quaternary ammonium (B1175870) compounds (bis-QACs). The design principle here is that the bis-QAC structure can lead to potent antimicrobial agents. kpfu.ru The rationale is based on the established activity of QACs, where the cationic nitrogen centers interact with negatively charged bacterial cell membranes, leading to disruption and cell death. mdpi.comkpfu.ru The design involves systematically varying the substituents at both the quaternary nitrogen atoms and the acetal (B89532) carbon of the pyridoxine precursor to create a library of compounds. dntb.gov.uamdpi.com This allows for a systematic study of the structure-activity relationship (SAR), where properties like the length of alkyl chains (affecting lipophilicity) can be correlated with antimicrobial efficacy. dntb.gov.uamdpi.com Research has shown a strong correlation between the lipophilicity (expressed as logP) and the antibacterial activity of these bis-ammonium pyridoxine derivatives. mdpi.comnih.gov
Another design approach focuses on using the polyol nature of pyridoxine's side chains. The hydroxyl groups, particularly when in a cis configuration relative to each other, can form stable complexes with borates. nih.govnisuscorp.com The design of this compound-borate complexes is based on creating water-soluble, bio-available boron-containing compounds. researchgate.net The scaffold in this case is a central tetrahedral borate (B1201080) anion chelated by two pyridoxine molecules, leveraging the principles of coordination chemistry to create a larger, functionalized entity. yok.gov.tr
Classical and Contemporary Synthetic Routes to this compound
The synthesis of this compound and its derivatives is achieved through a variety of classical and modern organic chemistry reactions. These routes are tailored to create specific types of linkages between the pyridoxine units, from direct carbon-carbon bonds to complex bridges involving heteroatoms.
Wittig Reaction Applications in Pyridoxine Dimerization
The Wittig reaction, a cornerstone of alkene synthesis, has been adapted for the dimerization of pyridoxine derivatives. researchgate.netmasterorganicchemistry.comlibretexts.org This method typically involves the preparation of a bis-triphenylphosphonium salt of a pyridoxine precursor. smolecule.com This phosphonium (B103445) ylide can then react with aldehydes to form alkenes, effectively linking two molecular units. researchgate.net
Studies have described the reaction of a bis-triphenylphosphonium pyridoxine derivative with various aromatic and aliphatic aldehydes. researchgate.net These reactions can lead to a series of mono- and bis-alkenyl substituted products, demonstrating a versatile method for creating pyridoxine dimers with unsaturated linkers. researchgate.net The reactivity can sometimes be unusual, leading to unexpected intramolecular cyclizations in addition to the standard olefination. researchgate.net This approach is valuable for generating bioisosteric analogues of natural products that contain a trans-diarylethylene fragment. researchgate.net
Formation of Bis-Ammonium Salts and Related Quaternization Reactions
A highly developed synthetic route to this compound derivatives involves the formation of bis-ammonium salts. dntb.gov.uamdpi.com This multi-step synthesis has been used to generate large libraries of over 100 novel quaternary bis-ammonium pyridoxine derivatives. mdpi.comnih.gov
The general synthetic approach proceeds as follows:
Acetal Formation: Pyridoxine is first reacted to form a six-membered acetal, which protects the hydroxyl groups at positions 4 and 5 and introduces a variable substituent at the acetal carbon. mdpi.com
Chlorination: The acetal intermediate is then reacted with a chlorinating agent, such as thionyl chloride, to convert the 5-hydroxymethyl group into a chloromethyl group, yielding the corresponding chloride derivative quantitatively. mdpi.com
Quaternization: The final key step is the reaction of the chloride derivative with various tertiary diamines. This quaternization reaction forms two quaternary ammonium centers, resulting in the desired bis-ammonium salt of the pyridoxine derivative. mdpi.com
This strategy allows for significant diversity by varying both the substituent on the acetal carbon and the structure of the tertiary diamine used in the quaternization step. dntb.gov.uamdpi.com Researchers have found a strong link between the lipophilicity of these compounds and their antimicrobial activity, with the most active compounds having logP values in the range of 1–3. mdpi.com
| Compound | Substituent (Acetal Carbon) | Substituent (Nitrogen) | logP (Calculated) | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |
|---|---|---|---|---|---|
| 5c8 | Ethyl | Octyl | 1.86 | 1 | 16 |
| 5c10 | Ethyl | Decyl | 3.82 | 0.5 | 4 |
| 5c12 | Ethyl | Dodecyl | 5.78 | 2 | 8 |
| 5h10 | Heptyl | Decyl | 6.23 | 1 | 8 |
| 5n12 | C6H4-4-F | Dodecyl | 6.95 | 4 | 16 |
| 5r14 | C6H4-4-CF3 | Tetradecyl | 9.41 | >128 | >128 |
Table 1. Selected research findings on the in vitro antibacterial activity of novel bis-ammonium salts of pyridoxine, showing the relationship between structure, calculated lipophilicity (logP), and Minimum Inhibitory Concentration (MIC). Data sourced from Shtyrlin et al., 2020. mdpi.com
Esterification Reactions for Polyol-Borate Complex Formation with Pyridoxine Units
Pyridoxine, as a polyhydroxy compound (a polyol), can undergo esterification with boric acid to form stable borate ester complexes. nisuscorp.comresearchgate.net This reaction is the basis for synthesizing this compound derivatives where a central boron atom links two pyridoxine molecules. The complexation occurs between the borate anion, B(OH)₄⁻, and the hydroxyl groups of pyridoxine, particularly the cis-diol system involving the phenolic hydroxyl at position 3 and the hydroxymethyl group at position 4'. nih.govresearchgate.net
The synthesis involves the reaction of boric acid with two equivalents of pyridoxine in an aqueous medium, often in the presence of a counter-ion like sodium. researchgate.netyok.gov.tr This leads to the formation of a 1:2 bis-chelate complex, where the boron center becomes a negatively charged tetrahedral borate anion. researchgate.netyok.gov.tr These bis(pyridoxine)borate complexes are typically water-soluble and have been characterized using techniques like ¹¹B NMR and X-ray crystallography, which confirm the tetrahedral coordination around the boron atom. yok.gov.tr The formation of these complexes can be used to influence the regioselectivity of other reactions, such as microbial glucosylation, by protecting the 3- and 4'-hydroxyl groups. nih.gov
Directed Chemical Modification of Pyridoxine Precursors for Bis-Conjugate Synthesis
The synthesis of complex this compound conjugates often requires a strategic, directed modification of the pyridoxine precursor before the dimerization or conjugation step. This involves a series of protection, deprotection, and coupling reactions that integrate pyridoxine chemistry with other chemical fields, such as peptide and nucleotide chemistry. nih.gov
A prime example is the synthesis of pyridoxine-peptide-nucleotide conjugates. nih.gov In these elaborate strategies, the pyridoxine moiety can be attached to either the end of a peptide chain or to an amino acid residue within the sequence. The synthesis involves protecting various functional groups on the amino acids, the pyridoxine molecule, and the nucleotide to ensure specific bond formation. The nucleotide itself is often introduced as a phosphoramidite. The entire process is a complex sequence of coupling and deprotection steps to build the final conjugate. nih.gov
Similarly, the synthesis of the bis-ammonium salts discussed previously relies heavily on the directed modification of the pyridoxine precursor. mdpi.com The initial formation of the acetal protects the 4'- and 5-hydroxyl groups while allowing for selective chlorination at the 6-position, demonstrating a clear strategy of precursor modification to direct the outcome of subsequent reactions. mdpi.com
Advanced Synthetic Strategies for Novel this compound Analogues
Advanced synthetic strategies for creating novel this compound analogues focus on efficiency, diversity, and the construction of complex molecular architectures. These strategies often employ modern synthetic methodologies to generate libraries of compounds for biological screening or to achieve total syntheses of intricate targets.
One advanced approach is the use of divergent synthesis. mdpi.com This is exemplified by the systematic synthesis of a large library of 108 different quaternary bis-ammonium pyridoxine derivatives. mdpi.comnih.gov By starting with a common set of pyridoxine-derived acetal intermediates and reacting them with a wide array of diamines, a diverse collection of final compounds was generated. This strategy is highly efficient for exploring the structure-activity relationships of a particular scaffold. mdpi.com
Modern catalytic reactions are also employed. The Heck reaction, for example, has been used to develop a new synthetic approach to 6-alkenyl-substituted pyridoxine derivatives, providing an alternative to the Wittig reaction for creating C-C bonds at the pyridine (B92270) ring. researchgate.net These advanced strategies enable the creation of novel and structurally complex this compound analogues that serve as promising lead molecules for the development of new therapeutic agents. mdpi.comnih.gov
Chemo- and Regioselective Functionalization Approaches
The primary challenge in the synthesis of pyridoxine derivatives lies in the selective functionalization of its multiple hydroxyl groups: two primary alcohols (at the 4- and 5-positions) and one phenolic hydroxyl. nih.gov Differentiating between these reactive sites is paramount for the controlled construction of this compound. Researchers have developed both enzymatic and chemical strategies to achieve this selectivity.
Enzymatic and Microbial Acylation and Glycosylation: Biocatalysis offers a powerful tool for regioselective modifications under mild conditions. Lipases, for example, have been shown to catalyze esterification and transesterification reactions on pyridoxine with remarkable regioselectivity, yielding exclusively monoacyl derivatives. conicet.gov.ar The efficiency of these reactions can be finely tuned by optimizing parameters such as temperature, enzyme loading, and water activity, as demonstrated through response surface methodology. acs.org
Similarly, microbial transformations provide a route to regioselective glycosylation. Depending on the microorganism employed, it is possible to selectively add a glucosyl group to either the 4'- or 5'-position of pyridoxine. Fungi from genera like Coriolus and Verticillium show specificity for the 5'-position, while bacteria such as Bacillus and Serratia target the 4'-position. jst.go.jptandfonline.com
Table 1: Examples of Regioselective Microbial Glucosylation of Pyridoxine
| Microorganism Strain | Target Position | Selectivity | Reference |
|---|---|---|---|
| Verticillium dahliae TPU 4900 | 5'-position | 80% | jst.go.jptandfonline.com |
| Bacillus cereus TPU 5504 | 4'-position | 90% | jst.go.jptandfonline.com |
Chemical Functionalization via Reactive Intermediates: A notable chemical approach involves a catalyst-free, regioselective etherification of the 4'-O-substituted position of pyridoxine. This method proceeds through the highly regioselective formation of an ortho-pyridinone methide intermediate, which then undergoes an oxa-Michael addition with an alcohol nucleophile. nih.gov The reaction is typically performed at elevated temperatures (e.g., 105 °C) using the alcohol itself as the solvent, and it demonstrates good to excellent yields for primary and secondary alcohols. nih.gov This strategy provides direct access to a variety of 4'-O-ether analogs without the need for protecting groups. nih.gov
Protecting Group Strategies in Complex this compound Synthesis
For the synthesis of more complex molecules like this compound, where multiple sequential reactions are required, the use of protecting groups is indispensable. organic-chemistry.org A protecting group temporarily masks a reactive functional group, preventing it from reacting while other parts of the molecule are modified. organic-chemistry.org
The most prevalent strategy for differentiating the hydroxyl groups on pyridoxine involves the formation of a cyclic acetal or ketal. Typically, an isopropylidene group is used to protect the phenolic hydroxyl at the 3-position and the adjacent hydroxymethyl group at the 4-position. nih.govresearchgate.net This forms the α4,3-O-isopropylidene pyridoxine intermediate, which effectively isolates the primary alcohol at the 5-position, making it available for subsequent reactions. researchgate.net
In multi-step syntheses required for this compound, an orthogonal protecting group strategy is often necessary. This involves using multiple protecting groups that can be removed under different, non-interfering conditions (e.g., one is acid-labile while another is base-labile). organic-chemistry.orgnih.gov This allows for the selective deprotection and reaction of specific sites on the molecule in a controlled sequence, which is critical for assembling two pyridoxine units. While specific applications to this compound are not detailed in the provided literature, the principles established in carbohydrate and peptide chemistry are directly applicable. nih.govwiley-vch.de
Table 2: Protecting Groups Relevant to Pyridoxine Synthesis
| Protecting Group | Functional Group Protected | Typical Introduction Reagents | Typical Deprotection Conditions | Reference |
|---|---|---|---|---|
| Isopropylidene Acetal | 3-phenol and 4-hydroxymethyl | Acetone, acid catalyst | Mild acid (e.g., aqueous acetic acid) | nih.govresearchgate.net |
| Benzyl (Bn) Ether | Hydroxyls | Benzyl bromide, base (e.g., NaH) | Catalytic hydrogenation (e.g., H₂, Pd/C) | wiley-vch.de |
| Silyl Ethers (e.g., TBDMS) | Hydroxyls | Silyl chloride (e.g., TBDMSCl), base | Fluoride source (e.g., TBAF) | wiley-vch.de |
Development of Catalytic Methods for this compound Construction
Catalytic methods are crucial for efficiently forming the carbon-carbon or carbon-heteroatom bonds needed to link two pyridoxine units or to attach complex substituents. Palladium-catalyzed cross-coupling reactions are particularly powerful tools in this regard. researchgate.net
A synthetic approach to 6-alkenyl-substituted pyridoxine derivatives has been successfully developed using the Heck reaction. researchgate.net This method creates a new carbon-carbon double bond at the 6-position of the pyridine ring, demonstrating that the pyridoxine scaffold is a viable substrate for modern catalytic coupling. The reaction is typically catalyzed by a system comprising a palladium source, a phosphine (B1218219) ligand, and a base. researchgate.net Such C-C bond-forming reactions represent a key step toward the synthesis of pyridoxine dimers linked through their aromatic rings.
Table 3: Catalytic System for Heck Reaction of Pyridoxine Derivatives
| Component | Example | Role | Reference |
|---|---|---|---|
| Catalyst Precursor | Palladium(II) Acetate (Pd(OAc)₂) | Source of catalytic Pd(0) species | researchgate.net |
| Ligand | Tri(o-tolyl)phosphine ((o-Tol)₃P) | Stabilizes and activates the catalyst | researchgate.net |
| Base | Tributylamine (Bu₃N) | Neutralizes HX byproduct, regenerates catalyst | researchgate.net |
Beyond cross-coupling, the inherent reactivity of the vitamin B6 structure has been harnessed in other catalytic contexts. For instance, pyridoxal (B1214274), a related vitamer, has been employed as an organocatalyst in radical-based C-C bond-forming reactions. chinesechemsoc.org Furthermore, specific palladium on charcoal catalysts have been optimized for the reduction of nitro- and cyano-substituted pyridine precursors during the synthesis of the core pyridoxine structure. google.com These examples underscore the ongoing development of catalytic strategies that can be applied to the efficient and novel construction of this compound and its derivatives.
Coordination Chemistry of Bispyridoxine As a Poly Dentate Ligand
Principles of Metal-Ligand Interactions with Pyridoxine-Derived Donors
The coordination capabilities of bispyridoxine ligands are rooted in the inherent electronic and structural properties of the pyridoxine (B80251) moiety. When pyridoxal (B1214274), the aldehyde form of pyridoxine, is used to form Schiff base ligands, several key donor atoms become available for metal binding. The interaction between a metal ion and these donor sites is governed by fundamental principles of coordination chemistry, including Lewis acid-base theory and Hard and Soft Acids and Bases (HSAB) theory.
The primary donor sites in a pyridoxal-derived Schiff base are:
The Phenolic Oxygen: The hydroxyl group at the 3-position of the pyridine (B92270) ring is acidic and readily deprotonates upon coordination to a metal ion. The resulting phenolate (B1203915) oxygen is a hard donor, forming strong bonds with a variety of transition metal ions. This coordination is evidenced by the disappearance of the O-H stretching vibration and a shift in the phenolic C-O stretching frequency in the infrared (IR) spectra of the metal complexes. tsijournals.comtsijournals.com
The Azomethine Nitrogen: The imine (or azomethine) nitrogen (C=N) formed during the Schiff base condensation is a key coordination site. nih.gov It acts as a borderline donor, capable of binding to a wide range of metal ions. Coordination through this nitrogen is confirmed by a characteristic shift in the ν(C=N) band in IR spectra and significant downfield shifts of adjacent protons in ¹H NMR spectra. tsijournals.comsysrevpharm.org
The Pyridine Ring Nitrogen: While not always involved in coordination, the pyridine ring nitrogen can act as an additional donor site, particularly in the formation of polynuclear complexes or specific coordination geometries. Its participation depends on the metal ion's coordination number preference and the steric environment created by the ligand.
The combination of the phenolate oxygen and the azomethine nitrogen allows the ligand to act as a bidentate chelator, forming a stable six-membered chelate ring with a metal ion. tsijournals.comtsijournals.com In this compound structures, where two such units are linked, the ligand can be tetradentate or even hexadentate, leading to highly stable complexes due to the chelate effect.
Synthesis and Characterization of this compound Metal Complexes
This compound ligands are typically prepared via a Schiff base condensation reaction. This involves reacting two equivalents of pyridoxal hydrochloride with one equivalent of a diamine linker (H₂N-R-NH₂). oiccpress.comresearchgate.net The choice of the diamine linker (e.g., ethylenediamine (B42938), 1,3-diaminopropane (B46017), 1,4-diaminobutane) is crucial as the length and flexibility of the 'R' group influence the resulting ligand's conformational freedom and the nuclearity of the metal complexes it can form. researchgate.net
The general synthesis is often a one-pot or in situ reaction where the metal salt is added to a solution containing the pyridoxal and diamine precursors. rsc.org The reaction is typically carried out in a solvent like methanol (B129727) or ethanol (B145695) under reflux. oiccpress.com The resulting metal complexes precipitate from the solution and can be purified by recrystallization.
The characterization of these complexes relies on a suite of analytical techniques:
Spectroscopic Methods: FT-IR spectroscopy is used to confirm the formation of the Schiff base (presence of ν(C=N) band) and to identify the coordinating groups (shifts in ν(C=N) and ν(C-O) bands). sysrevpharm.orgchemmethod.com UV-Vis spectroscopy reveals information about the electronic transitions within the complex, including ligand-to-metal charge transfer (LMCT) bands. acs.org NMR spectroscopy (¹H and ¹³C) is employed to elucidate the structure of the ligand and its complexes in solution. sysrevpharm.orgchemmethod.com
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. researchgate.netrsc.org
Elemental and Thermal Analysis: These methods confirm the stoichiometry and thermal stability of the synthesized complexes. chemmethod.combohrium.com
This compound ligands, with their multiple donor sites (N₂O₂, N₄O₂, etc.), exhibit significant binding affinity for a range of divalent and trivalent transition metal ions, including Cu(II), Ni(II), Co(II), Mn(III), and Fe(III). sysrevpharm.orgresearchgate.netchemmethod.comresearchgate.net The selectivity for a particular metal ion is influenced by several factors:
The HSAB Principle: The hard phenolate oxygen donors favor coordination with harder metal ions, while the borderline imine nitrogens can adapt to a wider range of metal ions.
Ligand Bite Angle and Flexibility: The nature of the linker between the two pyridoxal units dictates the "bite" of the ligand. A flexible linker can adapt to the preferred coordination geometry of different metals, while a rigid linker may impose a specific geometry, thus favoring metals that can adopt it.
The Irving-Williams Series: For divalent first-row transition metals, the stability of the complexes often follows the Irving-Williams order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II). This trend is generally observed for pyridoxal-derived Schiff base complexes.
Studies on related systems have demonstrated that the tetradentate nature of these ligands leads to the formation of highly stable complexes. For instance, manganese complexes with symmetric Schiff base ligands derived from pyridoxal and various diamines show high antioxidant activity, which is related to their stability and redox properties. researchgate.net
The stoichiometry of this compound metal complexes depends on the ligand-to-metal ratio used in the synthesis and the coordination preferences of the metal ion. Common stoichiometries include 1:1 (L:M), 1:2, and 2:2. researchgate.netajol.infonih.gov
Mononuclear Complexes (1:1): A single metal ion is encapsulated by a single this compound ligand. The ligand typically acts as a tetradentate N₂O₂ donor, wrapping around the metal center. The coordination sphere can be completed by solvent molecules or anions, leading to five- or six-coordinate geometries such as square pyramidal or distorted octahedral. rsc.org
Dinuclear Complexes (1:2 or 2:2): The ligand can bridge two metal centers. For example, a ligand with a longer, flexible linker might coordinate to two different metal ions. Alternatively, dinuclear complexes can form where phenolate or other groups act as bridges between the metals. researchgate.netrsc.org In some cases, two ligands can bridge two metal ions to form a dimeric [M₂(μ-L)₂] structure. nih.gov
The coordination geometries are diverse. Copper(II) complexes often exhibit square planar or distorted square-pyramidal geometries due to the Jahn-Teller effect. rsc.org Nickel(II) and Cobalt(II) complexes are commonly found in octahedral geometries, while Iron(III) also favors a distorted octahedral environment. sysrevpharm.orgrsc.orgresearchgate.net
| Metal Ion | Stoichiometry (L:M) | Coordination Geometry | Reference Example |
|---|---|---|---|
| Cu(II) | 1:1 | Distorted Square Pyramidal | [Cu(H₂pydmedpt)]²⁺ rsc.org |
| Ni(II) | 1:1 | Distorted Octahedral | [Ni(H₂pydmedpt)]²⁺ rsc.org |
| Mn(III) | 1:1 | Distorted Octahedral | [Mn(pyr2pn)(H₂O)₂]⁺ researchgate.net |
| Fe(III) | 1:2 (in situ generated L') | Distorted Octahedral (dinuclear) | [{FeL'}₂(μ-OCH₃)₂] researchgate.net |
| Ir(III) | 1:2 | Bis-tridentate (dinuclear) | [{Ir(N^C^N)}₂(O^N^N–N^N^O-L)]²⁺ rsc.org |
Chelate Ring Formation and Conformational Dynamics within Coordination Spheres
A defining feature of the coordination of this compound ligands is the formation of multiple chelate rings, which significantly enhances the thermodynamic stability of the resulting complexes (the chelate effect). wikipedia.orgscispace.com When a tetradentate bis-pyridoxal Schiff base coordinates to a metal ion, it typically forms three fused chelate rings:
Two six-membered chelate rings, one from each pyridoxal unit, involving the metal ion, the phenolate oxygen, two carbon atoms of the pyridine ring, the imine carbon, and the imine nitrogen (M-O-C-C-C=N). tsijournals.combg.ac.rs
One central chelate ring formed by the metal ion, the two imine nitrogen atoms, and the carbon backbone of the diamine linker (M-N-C...C-N). The size of this ring (e.g., five-membered for an ethylenediamine linker, six-membered for a 1,3-diaminopropane linker) depends on the length of the linker. researchgate.net
Role of this compound as a Metalloligand or Expanded Ligand in Supramolecular Assemblies
While this compound ligands are primarily used to form discrete mononuclear or dinuclear complexes, they also possess the potential to act as building blocks for larger, more complex structures known as supramolecular assemblies. A metal complex that contains uncoordinated donor sites can itself function as a ligand—a concept referred to as a "metalloligand" or an "expanded ligand". rsc.org
There are several ways in which this compound complexes can facilitate the formation of supramolecular structures:
Bridging Ligands: A this compound ligand with a long and flexible backbone can bridge two metal centers that are far apart, leading to the formation of coordination polymers or macrocycles. rsc.orgnih.gov
Unused Donor Sites: If the ligand coordinates in a way that leaves some of its potential donor atoms (e.g., the pyridine nitrogens or hydroxylmethyl oxygens) uncoordinated, these sites can bind to other metal ions, creating extended networks.
Non-Covalent Interactions: The resulting metal complexes can self-assemble through non-covalent interactions. Hydrogen bonding (e.g., involving the hydroxymethyl groups or coordinated water molecules) and π-π stacking interactions between the aromatic pyridine rings are crucial in organizing the complexes into one-, two-, or three-dimensional architectures in the solid state. rsc.orgmdpi.com For example, the crystal structure of a Cu(II) complex with a pyridoxal-derived Schiff base ligand revealed a 1D chain structure stabilized by hydrogen bonds and π-π stacking. rsc.org
This ability to direct the assembly of complex architectures makes this compound ligands and their metal complexes promising candidates for the development of functional materials, catalysts, and sensors. nih.govrsc.org
Comparative Analysis with Other Bis-heterocyclic Ligand Systems
The coordination behavior of the hypothetical this compound can be better understood by comparing it with well-established bis-heterocyclic ligand systems. These ligands are characterized by having two heterocyclic rings, which may or may not be identical, connected by a linker. The nature of the heterocyclic rings, the type of donor atoms, and the flexibility of the linker are critical factors that determine the properties of their metal complexes.
Bis(pyridyl) Ligands: This broad class includes ligands where two pyridine-containing units are linked. A prime example is 2,2'-bipyridine (B1663995) (bpy), where two pyridine rings are directly connected. Bpy is a rigid, planar, bidentate N,N-donor ligand that forms a stable 5-membered chelate ring with metal ions. wikipedia.orgwikipedia.org Its rigid structure and pi-acceptor capabilities make it a staple in coordination chemistry, leading to complexes with distinctive redox and photophysical properties. wikipedia.orgnih.gov In contrast, this compound would be a significantly more flexible, non-planar ligand. Its primary donor sites would be the anionic phenolate oxygen and a neutral hydroxymethyl oxygen (an N,O-donor set), making it a stronger electron donor compared to the neutral N,N-donating bpy. mdpi.comjocpr.com This difference in donor atoms (hard O-donors vs. borderline N-donors) would influence its affinity for different metal ions. Other bis(pyridyl) ligands, like those based on 1,2-bis(4-pyridyl)ethane, act as bridging ligands to form coordination polymers, a role that this compound could also fulfill. goettingen-research-online.de
Bis(oxazoline) (BOX) Ligands: Bis(oxazoline) ligands are a class of C2-symmetric chiral ligands widely employed in asymmetric catalysis. wikipedia.orgrameshrasappan.com Typically, they are neutral, bidentate N,N-donors that coordinate to a metal center through the nitrogen atoms of the two oxazoline (B21484) rings. wikipedia.org The substituents on the oxazoline rings can be easily modified to tune the steric environment around the metal, which is crucial for achieving high enantioselectivity in catalytic reactions. sigmaaldrich.comnih.gov While a suitably designed this compound could also be C2-symmetric, it fundamentally differs from BOX ligands. This compound would act as an anionic, potentially tetradentate N,O-donor ligand upon deprotonation of its phenolic groups. mdpi.comhhu.de The presence of hard oxygen donor atoms would favor coordination with harder metal ions compared to the borderline nitrogen donors of BOX ligands.
Bis(pyrazolyl)pyridine (bpp) Ligands: Ligands such as 2,6-bis(pyrazol-1-yl)pyridine are considered analogues of terpyridine. They are typically planar, tridentate N,N,N-donors that form two fused five-membered chelate rings with a metal ion. researchgate.net These ligands create a rigid coordination environment and have been used to synthesize complexes with interesting magnetic and photoluminescent properties. researchgate.net A this compound ligand differs substantially in its donor set (N,O vs. N,N,N), its non-planar and flexible nature, and its potential for higher denticity. While a bpp ligand rigidly holds a metal in a specific plane, the flexibility of a this compound could allow it to wrap around a metal ion in various conformations, leading to different coordination geometries.
The following table provides a comparative summary of these ligand systems.
| Ligand System | Abbreviation | Typical Donor Atoms | Typical Denticity | Flexibility | Key Structural Features & Applications |
| This compound | (Hypothetical) | N, O | 4 (or higher) | Flexible | Two pyridoxine units linked; anionic N,O-chelation possible. Potential for forming binuclear complexes. |
| 2,2'-Bipyridine | bpy | N, N | 2 | Rigid | Two directly linked pyridine rings; planar structure. Forms stable 5-membered chelate rings. Widely used in photocatalysis and analysis. wikipedia.orgwikipedia.orgresearchgate.net |
| Bis(oxazoline) | BOX | N, N | 2 | Rigid linker, flexible orientation | C2-symmetric chiral ligands. Widely used in asymmetric catalysis. wikipedia.orgnih.govrsc.org |
| Bis(pyrazolyl)pyridine | bpp | N, N, N | 3 | Rigid | Terpyridine analogue; planar tridentate ligand. Forms stable complexes with interesting magnetic properties. researchgate.net |
| Bis(4-pyridyl) Linkers | e.g., bpe | N | 2 (bridging) | Varies with linker | Acts as a bis-monodentate bridging ligand to form coordination polymers and metal-organic frameworks. goettingen-research-online.de |
Molecular and Biochemical Interaction Mechanisms of Bispyridoxine
Investigation of Fundamental Binding Interactions with Biological Macromolecules
The interaction of small molecules like bispyridoxine with biological macromolecules is governed by a combination of non-covalent and covalent forces. These interactions dictate the stability of the resulting complex and the biological response it elicits.
Non-covalent interactions are critical for the initial recognition and binding of ligands to macromolecules. nih.gov These forces, although individually weak, collectively contribute to the stability and specificity of the interaction. sci-hub.se The primary types of non-covalent interactions that are likely to be involved in the binding of this compound to proteins include:
Hydrogen Bonding: The hydroxyl and amine groups on the pyridoxine (B80251) moieties of this compound can act as both hydrogen bond donors and acceptors, forming interactions with polar amino acid residues in the binding site of a protein. researchgate.net
Hydrophobic Effects: The pyridine (B92270) ring of this compound possesses a degree of hydrophobicity, which can drive its association with nonpolar pockets within a protein, shielded from the aqueous environment. researchgate.net
Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in electrically neutral atoms and are ubiquitous in any close molecular interaction. sci-hub.se
Electrostatic Interactions: The nitrogen atom in the pyridine ring can be protonated, leading to a positive charge that can interact with negatively charged amino acid residues like aspartate or glutamate. nih.gov
Studies on pyridoxine-triazole derivatives have demonstrated the importance of these non-covalent interactions in enzyme inhibition. Molecular docking studies of a potent acetylcholinesterase (AChE) inhibitor, a pyridoxine-triazole derivative, revealed interactions with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. nih.gov
While non-covalent interactions are often reversible, covalent bond formation results in a more stable and often irreversible complex. drughunter.com Covalent modifications of proteins can significantly alter their function. medschoolcoach.com The aldehyde group of pyridoxal (B1214274), a derivative of pyridoxine, is known to form a Schiff base (an imine) with the ε-amino group of lysine (B10760008) residues in the active site of many PLP-dependent enzymes. nih.gov This covalent linkage is a key step in the catalytic mechanism of these enzymes.
Some drugs are known to form covalent complexes with pyridoxal or pyridoxal-5'-phosphate (PLP), which can lead to the inhibition of pyridoxal kinase (PLK). mdpi.com For instance, cycloserine, dopamine, and isoniazid (B1672263) react with PL or PLP to form covalent adducts, and it is these complexes that are thought to be responsible for the observed inhibition of PLK. mdpi.com While direct evidence for this compound forming covalent adducts is limited, its pyridoxine components suggest a potential for such interactions, particularly if metabolized to a form containing an aldehyde group. The formation of reversible covalent adducts is an increasingly explored strategy in drug design to enhance selectivity and potency. nih.gov
Enzyme Interaction Mechanisms: Beyond Pyridoxal Phosphate (B84403) (PLP) Coenzyme Analogy
The structural analogy of this compound to PLP suggests that it could interact with PLP-dependent enzymes. However, its dimeric nature may lead to unique interaction mechanisms that go beyond simple competition with the coenzyme.
The binding of a ligand to an enzyme's active site is a highly specific process dictated by the three-dimensional arrangement of amino acids. nih.gov The "lock-and-key" model provides a basic framework, but the "induced-fit" model, where the enzyme undergoes a conformational change upon ligand binding, is often more representative of the dynamic nature of these interactions. nih.gov
Molecular docking studies are computational techniques used to predict the binding mode of a ligand within a protein's active site. mdpi.com For example, in the study of pyridoxine-triazole inhibitors of AChE, docking simulations provided insights into how these molecules orient themselves within the enzyme's active site to maximize favorable interactions. nih.gov Such studies can reveal key amino acid residues involved in binding and guide the design of more potent inhibitors.
Experimental techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy provide high-resolution structural information about protein-ligand complexes. nih.govnih.gov X-ray crystallography can reveal the precise three-dimensional arrangement of atoms in a complex, while NMR can provide information about the dynamics of the interaction in solution. nih.govmdpi.com
Enzyme inhibitors are molecules that decrease the activity of an enzyme. nih.gov They can be classified based on their mechanism of action:
Competitive Inhibition: The inhibitor competes with the substrate for the same active site. This type of inhibition can be overcome by increasing the substrate concentration. aakash.ac.in An example is the inhibition of succinate (B1194679) dehydrogenase by malonate. nih.gov
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. This type of inhibition is not affected by substrate concentration. khanacademy.org
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. aakash.ac.in
Mixed-Type Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often at an allosteric site. nih.gov
A study on pyridoxine-triazole derivatives as AChE inhibitors provides an example of competitive inhibition. nih.gov Kinetic studies of pyridoxine 5'-phosphate oxidase have shown that its product, PLP, acts as a mixed-type inhibitor, binding to an allosteric site. nih.gov
Table 1: Inhibition of Acetylcholinesterase by Pyridoxine-Triazole Derivatives
| Compound | % Inhibition at 10 µM | IC50 (µM) |
| 5c | Data not available | >100 |
| 5d | Data not available | >100 |
| 5h | Data not available | 78.45 |
| 5i | Data not available | 45.21 |
| 5n | Data not available | >100 |
| 5q | Data not available | >100 |
| Donepezil (Standard) | ~65% at 5µM | 0.045 |
Data adapted from a study on pyridoxine-triazole derivatives as anti-Alzheimer's agents. nih.gov Note that the inhibitory activity of the tested compounds was significantly lower than the standard drug, donepezil.
Allosteric modulators bind to a site on a protein that is distinct from the primary binding site, inducing a conformational change that alters the protein's activity. wikipedia.org This regulation can be either positive (activation) or negative (inhibition). researchgate.net Allosteric sites are attractive drug targets because they can offer greater selectivity than the often-conserved active sites. wikipedia.org
The inhibition of pyridoxine 5'-phosphate oxidase by PLP is a clear example of allosteric regulation. nih.gov PLP binds to an allosteric site on the enzyme, leading to a decrease in its reaction rate. nih.gov This feedback inhibition is a common regulatory mechanism in metabolic pathways. wikipedia.org
Studies on dihydrodipicolinate synthase have shown that allosteric inhibitors can function by altering the conformational dynamics of the enzyme. nih.gov The binding of the inhibitor can reduce the flexibility of regions near the substrate access channel, thereby impeding substrate entry and turnover. nih.gov This highlights that allosteric modulation does not always require large-scale, crystallographically detectable conformational changes but can be mediated by more subtle alterations in protein dynamics. nih.gov Given its dimeric structure, this compound or its analogues could potentially act as allosteric modulators, bridging two sites on a protein or inducing conformational changes not possible with a single pyridoxine molecule.
Mechanism-Based Enzyme Inactivation Studies
Mechanism-based enzyme inactivation, also known as suicide inhibition, is a process where an enzyme converts a substrate-like inhibitor into a reactive species that subsequently binds covalently to the enzyme, causing irreversible inactivation. nih.govresearchgate.net This type of inhibition is characterized by its time-dependency and specificity, as the inhibitor requires catalytic processing by the target enzyme to become active. researchgate.net The inhibitor molecule, often an analog of the enzyme's natural substrate, is designed to generate a highly reactive intermediate during the catalytic cycle. csic.es
The chemical structure of this compound, being derived from two pyridoxine (Vitamin B6) units, contains pyridoxal-like moieties. smolecule.com Pyridoxal phosphate (PLP), the active form of vitamin B6, functions as a coenzyme and commonly forms a Schiff base with an amino acid residue in the active site of an enzyme to initiate catalysis. smolecule.comnih.gov This same Schiff base formation is a critical first step in many proposed mechanisms for enzyme inactivation. For a compound like this compound, a theoretical inactivation mechanism would involve the initial formation of a Schiff base between one of its aldehyde groups and an amino group on the enzyme. Subsequent enzymatic steps could then trigger the formation of a reactive species, leading to a covalent and irreversible bond with a nearby nucleophilic residue in the active site, thereby permanently inactivating the enzyme. researchgate.netchimia.ch This strategy has been successfully employed to design potent inhibitors for various enzymes, such as alanine (B10760859) racemase and cytochrome P450s. nih.govcsic.es
Molecular Cross-linking Applications with Biological Polymers
Pyridoxal-derived bis-reagents, particularly bis-pyridoxal tetraphosphate (B8577671) ((bisPL)P₄), have been extensively investigated as specific intramolecular cross-linking agents for hemoglobin. nih.govnih.gov This chemical modification is of significant interest for the development of hemoglobin-based blood substitutes. rockefeller.edunih.gov The primary goal of this cross-linking is to stabilize the hemoglobin tetramer, preventing its dissociation into smaller αβ dimers that are rapidly filtered by the kidneys and removed from circulation. rockefeller.edupnas.org
The reaction with (bisPL)P₄ is highly specific, creating a covalent bridge within the deoxyhemoglobin molecule. nih.gov This intramolecular cross-link forms between the N-terminal amino group of one beta (β) chain and the lysine-82 residue of the other β chain across the central cavity of the protein. nih.gov The process is efficient, with yields of the cross-linked tetramer reaching as high as 95%. tandfonline.comtandfonline.com This stabilization significantly increases the protein's resistance to heat denaturation and stabilizes the heme-globin linkage. nih.govtandfonline.com
A crucial consequence of this β-β cross-linking is the significant alteration of hemoglobin's functional properties. The modification locks the protein in a low-affinity conformation, which is beneficial for a blood substitute as it enhances oxygen release to tissues. nih.govnih.gov
Table 1: Effects of Intramolecular Cross-linking on Hemoglobin Properties by Bis-pyridoxal Tetraphosphate ((bisPL)P₄)
| Property | Unmodified Hemoglobin (HbA) | Cross-linked Hemoglobin ((bisPL)P₄Hb) | Reference |
| Oxygen Affinity (P₅₀) | ~3 torr (at 16°C) | 31 torr (at 37°C, pH 7.4); 15 torr (at 16°C) | nih.gov |
| Bohr Coefficient | Not specified | -0.27 (moles of H⁺ per mole of O₂) | nih.gov |
| Heat Denaturation | Lower resistance | Increased resistance | nih.gov |
| Heme-Globin Linkage Stability | Baseline | ~6-fold stabilization | tandfonline.com |
| Yield of Cross-linking | N/A | 75-95% | nih.govtandfonline.comtandfonline.com |
| Plasma Half-life (in vivo) | 54 min | 171 min | nih.gov |
Bioconjugation is the chemical process of creating a stable, typically covalent, link between two molecules, where at least one is a biomolecule. broadpharm.comsigmaaldrich.com this compound derivatives function as bifunctional cross-linking reagents in this context. rockefeller.edupnas.org The fundamental principle of their action lies in the reactivity of the aldehyde groups present in their pyridoxal components. These aldehyde groups readily react with primary amino groups, such as the ε-amino group of lysine residues on the surface of proteins, to form a Schiff base (an imine). smolecule.com This reaction is the cornerstone of the bioconjugation process. To create a permanent, stable linkage, the resulting Schiff base is typically reduced using an agent like sodium borohydride, which converts the double bond of the imine to a single bond, forming a stable secondary amine linkage. nih.govpnas.org
This ability to form covalent bridges is directly applied to macromolecular stabilization. By introducing an intramolecular cross-link, as seen in the case of hemoglobin, the reagent effectively locks the protein's quaternary structure. nih.gov This covalent tether prevents the dissociation of subunits and stabilizes the folded state of the protein, making it more resistant to environmental stressors like heat or chemical denaturation. nih.govbiorxiv.org The principle of stabilization through excluded volume effects, often seen in crowded cellular environments, is mimicked and made permanent by such chemical cross-linking. nih.govmdpi.com This stabilization can enhance the functional lifetime of a protein or macromolecular complex, a principle that is broadly applicable beyond hemoglobin to other multi-subunit enzymes or structural protein complexes. nih.gov
Fundamental Interactions with Cellular Signaling Components (excluding direct physiological outcomes)
Cellular signaling is a complex process involving ligands, receptors, and intracellular signaling cascades that transmit information from the cell surface to internal targets. units.itpressbooks.pub These pathways regulate virtually all cellular activities. The fundamental interaction of this compound with cellular signaling components is rooted in the biochemical role of its parent molecule, vitamin B6. The biologically active form, pyridoxal 5'-phosphate (PLP), is a critical coenzyme for a multitude of enzymes, many of which are involved in the synthesis of signaling molecules. nih.govdrugbank.com
A primary interaction is PLP's role in the metabolism of amino acids, which are precursors to key neurotransmitters. drugbank.com For instance, PLP-dependent enzymes catalyze the synthesis of signaling molecules such as serotonin, dopamine, and norepinephrine. drugbank.com The interaction mechanism involves the formation of a Schiff base between PLP and the substrate amino acid, which facilitates the enzymatic reaction. smolecule.com Therefore, at a fundamental level, pyridoxal derivatives interact directly with the enzymatic machinery that produces the very ligands of signaling pathways.
Furthermore, signaling pathways are not random collections of molecules but are often organized into specific complexes by scaffold proteins within distinct cellular compartments. longdom.orgnih.gov The introduction of a bifunctional molecule like a this compound derivative could, in principle, interact with and potentially alter the spatial relationships of components within these "signalosomes". By cross-linking proteins that are in close proximity, such a reagent could fundamentally affect the assembly or dynamics of a signaling complex, independent of any direct physiological response. The specificity of such an interaction would depend on the accessibility of reactive amino acid residues on the signaling proteins.
Advanced Analytical Methodologies for Bispyridoxine Characterization and Research
Spectroscopic Characterization Techniques
Spectroscopic methods provide a powerful, non-destructive means to probe the molecular structure and electronic properties of Bispyridoxine. Each technique offers a unique window into the compound's architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of a molecule's carbon-hydrogen framework. For this compound, a combination of one-dimensional and two-dimensional NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals, confirming the connectivity between the two pyridoxine (B80251) units. The chemical shifts (δ) in ppm would be indicative of the electronic environment of each nucleus, revealing how the linkage between the moieties affects the aromatic rings and substituent groups. For instance, the protons on the pyridine (B92270) rings would likely appear in the aromatic region (typically 7-8 ppm), while the methylene (B1212753) and methyl protons would resonate further upfield.
In specialized cases involving boron-containing derivatives of this compound, ¹¹B Magic Angle Spinning (MAS) NMR could be employed to study the local environment of the boron atom, providing insights into its coordination and geometry within the solid state.
Table 1: Hypothetical ¹H and ¹³C NMR Data for a this compound Derivative
| Atom Type | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| Aromatic CH | 7.5 - 8.5 | 140 - 150 | Protons and carbons of the pyridine rings. |
| CH₂-O | 4.5 - 5.0 | 60 - 70 | Methylene groups adjacent to oxygen atoms. |
| CH₂-N | 3.0 - 3.5 | 50 - 60 | Methylene groups adjacent to the pyridine nitrogen. |
| CH₃ | 2.0 - 2.5 | 15 - 25 | Methyl groups on the pyridine rings. |
| OH | 5.0 - 6.0 | - | Phenolic and alcoholic hydroxyl protons (variable, may exchange with solvent). |
Note: These are generalized, expected ranges and would vary based on the specific linkage and solvent used.
Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational modes of a molecule. The resulting spectra serve as a "molecular fingerprint," providing definitive identification of the functional groups present in this compound. Key vibrational bands would be expected for O-H stretching of the hydroxyl groups (typically a broad band around 3200-3600 cm⁻¹ in the IR spectrum), C-H stretching of the aromatic and aliphatic portions (around 2800-3100 cm⁻¹), C=C and C=N stretching within the pyridine rings (in the 1400-1600 cm⁻¹ region), and C-O stretching vibrations (around 1000-1300 cm⁻¹). The specific frequencies and intensities of these bands would confirm the presence of the pyridoxine core structures and could offer clues about the nature of the linkage between them.
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the pyridine rings contain π-systems that give rise to characteristic absorption bands in the UV region, typically corresponding to π→π* and n→π* transitions. The position (λmax) and intensity (molar absorptivity, ε) of these absorption maxima are sensitive to the molecular environment, solvent polarity, and pH. This technique is particularly useful for studying the formation of metal complexes with this compound, as coordination to a metal ion often results in a shift of the absorption bands (a chromic shift), allowing for the determination of complex stoichiometry and stability constants.
Mass spectrometry (MS) is an indispensable tool for determining the precise molecular weight of this compound and for obtaining structural information through fragmentation analysis. High-resolution techniques like Electrospray Ionization Fourier Transform Mass Spectrometry (ESI-FTMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition. By analyzing the fragmentation pattern of the molecular ion, one can deduce the structure of the molecule, including the nature of the linkage between the two pyridoxine units. The fragmentation would likely involve cleavage at the linker and characteristic losses of small molecules like water or formaldehyde (B43269) from the pyridoxine rings.
Chromatographic and Separation Techniques
Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity. High-Performance Liquid Chromatography (HPLC) would be the method of choice, likely employing a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with a buffer or acid modifier like formic acid) and an organic solvent such as methanol (B129727) or acetonitrile. The retention time of this compound would be a characteristic property under specific chromatographic conditions. HPLC can also be coupled with a mass spectrometer (LC-MS) to provide both separation and mass information simultaneously, which is a powerful combination for identifying and quantifying this compound in complex mixtures. Other techniques like Thin-Layer Chromatography (TLC) could be used for rapid, qualitative analysis of reaction progress during its synthesis.
Table 2: Summary of Compound Names
| Compound Name |
|---|
| This compound |
| Pyridoxine |
| Formic acid |
| Methanol |
High-Performance Liquid Chromatography (HPLC) for Purity, Quantification, and Derivative Profiling
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the analysis of this compound, offering high resolution and sensitivity for its separation, quantification, and the profiling of related substances or derivatives. chemicalbook.comresearchgate.netresearchgate.net
Purity and Quantification:
A common approach for the analysis of this compound and its parent compound, Pyridoxine, involves reversed-phase HPLC (RP-HPLC). researchgate.netresearchgate.net In this method, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. researchgate.netjchps.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases.
For quantitative analysis, a UV detector is typically employed, with the detection wavelength set to the absorbance maximum of this compound, which is expected to be similar to that of Pyridoxine, often in the range of 254-290 nm. researchgate.netunomaha.edu A calibration curve is constructed by plotting the peak area of known concentrations of a this compound reference standard against their concentrations. This allows for the accurate determination of the concentration of this compound in unknown samples. The method's linearity, accuracy, and precision are validated according to established guidelines to ensure reliable results. researchgate.net
Derivative Profiling:
HPLC is also crucial for the identification and quantification of impurities and degradation products, which is a critical aspect of quality control for any pharmaceutical-related compound. chromatographyonline.comnih.gov Stability-indicating HPLC methods are developed to separate this compound from its potential degradation products that may form under stress conditions such as heat, light, acid, and base hydrolysis. rjptonline.orgresearchgate.net
Furthermore, in research settings, HPLC can be used to monitor the formation of this compound derivatives. For instance, in studies involving the synthesis of novel this compound analogues, HPLC is used to track the progress of the reaction and to isolate and purify the desired products. chromatographyonline.com In some cases, derivatization with a labeling agent, such as 1-phenyl-3-methyl-5-pyrazolone (PMP) or o-phthalaldehyde (B127526) (OPA), may be employed to enhance the detection of certain derivatives, especially those lacking a strong chromophore. eag.combiomedres.us
Table 1: Representative HPLC Parameters for the Analysis of this compound and Related Compounds
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer pH 3.0) and an organic modifier (e.g., methanol or acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10-20 µL |
| Column Temperature | 30-40 °C |
This table presents typical starting conditions for HPLC analysis of this compound and related vitamin B6 compounds, which may require optimization for specific applications.
Advanced hyphenated techniques (e.g., LC-MS)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides a significant leap in analytical capability for the characterization of this compound. This hyphenated technique combines the powerful separation capabilities of HPLC with the high sensitivity and specificity of mass spectrometry, enabling the unambiguous identification of this compound and its derivatives, even at trace levels. biomedres.usresolvemass.cachimia.ch
In a typical LC-MS setup, the eluent from the HPLC column is directed into the ion source of the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique for polar molecules like this compound, as it minimizes fragmentation and preserves the molecular ion. nih.gov The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound.
For more detailed structural information, tandem mass spectrometry (MS/MS) is employed. In this mode, the molecular ion of this compound is selected and subjected to collision-induced dissociation (CID), which breaks the molecule into characteristic fragment ions. The resulting fragmentation pattern serves as a "fingerprint" for the molecule, allowing for its definitive identification and the elucidation of the structure of its derivatives and impurities. chimia.ch
Table 2: Hypothetical LC-MS/MS Fragmentation Data for this compound
| Precursor Ion (m/z) | Product Ions (m/z) | Putative Fragment Identity |
| 321.14 [M+H]⁺ | 303.13 | [M+H - H₂O]⁺ |
| 285.12 | [M+H - 2H₂O]⁺ | |
| 162.08 | [C₈H₁₂NO₃]⁺ (Pyridoxine moiety) | |
| 144.07 | [C₈H₁₀NO₂]⁺ (Fragment of Pyridoxine moiety) |
This table represents a hypothetical fragmentation pattern for this compound based on its structure and the known fragmentation of related compounds. Actual fragmentation would need to be determined experimentally.
Advanced Microscopy and Imaging for Morphological and Localized Chemical Analysis
While chromatographic techniques provide bulk chemical information, advanced microscopy and imaging techniques offer insights into the physical and chemical properties of this compound at the micro- and nanoscale. These methods are particularly valuable in solid-state characterization and in understanding the spatial distribution of the compound in various matrices.
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDX):
Scanning Electron Microscopy (SEM) provides high-resolution images of the surface morphology of a sample. alsglobal.sedrugdiscoverytrends.com For this compound, SEM can be used to study its crystal habit, particle size, and surface texture. This is important in pharmaceutical applications where these physical properties can influence factors like dissolution rate and bioavailability. nanoscience.com
When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can also provide elemental analysis of the sample. fraunhofer.de While EDX is more commonly used for inorganic materials, it can detect the constituent elements of organic compounds like this compound (carbon, nitrogen, and oxygen). measurlabs.com This can be useful for identifying foreign particulate matter or for confirming the elemental composition of the bulk material. nanoscience.com
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS):
Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) is a highly surface-sensitive technique that can provide detailed elemental and molecular information from the outermost layers of a sample. eag.comrice.edu In the context of this compound research, TOF-SIMS could be used to:
Analyze surface chemistry: Detect the presence of this compound and other molecules on the surface of a material. acs.org
Image molecular distribution: Create high-resolution chemical maps showing the spatial distribution of this compound in a complex matrix, such as a pharmaceutical formulation or a biological tissue sample. nih.gov
Characterize thin films: Analyze the composition and purity of thin films or coatings containing this compound.
Confocal Microscopy for Specific Research Applications:
Confocal microscopy, particularly when combined with Raman spectroscopy (Confocal Raman Microscopy), is a powerful non-destructive technique for three-dimensional chemical imaging. spectroscopyonline.comoxinst.com It allows for the visualization of the spatial distribution of different chemical components within a sample with high resolution. gatewayanalytical.comoxinst.com For this compound research, confocal Raman microscopy could be applied to:
Analyze pharmaceutical formulations: Map the distribution of this compound and excipients in a tablet or capsule to assess homogeneity and identify potential interactions. nih.gov
Study drug delivery systems: Visualize the encapsulation of this compound within a carrier system and monitor its release.
Investigate cellular uptake: In biological studies, it could be used to image the localization of this compound within cells, provided it has a sufficiently strong Raman signal or is appropriately labeled.
Theoretical and Computational Approaches in Bispyridoxine Research
Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods could provide profound insights into the structure, stability, and reactivity of Bispyridoxine.
Density Functional Theory (DFT) for Molecular and Complex Properties
Density Functional Theory (DFT) is a versatile computational method used to investigate the electronic structure of many-body systems. For this compound, DFT could be employed to:
Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms in the this compound molecule.
Calculate Electronic Properties: Predict properties such as the distribution of electron density, molecular orbital energies (including the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and the dipole moment. The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. asianpubs.org
Predict Spectroscopic Signatures: Simulate vibrational (infrared and Raman) and electronic (UV-Visible) spectra. These theoretical spectra can aid in the interpretation of experimental data. For the related compound pyridoxine (B80251), DFT has been used to study its photolytic behavior and reactivity with reactive oxygen species. nih.govnih.gov
A hypothetical application of DFT to this compound could involve calculating key quantum chemical descriptors, as shown in the table below.
| Quantum Chemical Descriptor | Hypothetical Information for this compound | Significance |
| Total Energy | Calculated value in Hartrees or eV | Indicates the stability of the optimized geometry. |
| HOMO Energy | Energy of the highest occupied molecular orbital | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. |
| Dipole Moment | Calculated value in Debye | Provides insight into the molecule's polarity. |
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions
Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecular systems. An MD simulation of this compound would involve:
Exploring Conformational Space: Simulating the movement of the molecule over time to identify its preferred shapes (conformers) and the energy barriers between them. This is crucial for understanding how the molecule might adapt its shape to bind to a biological target.
Simulating Ligand-Target Interactions: If a biological target for this compound were identified, MD simulations could be used to model the binding process in atomic detail, revealing the key interactions that stabilize the complex and providing insights into the binding affinity. These simulations track the dynamic changes in both the ligand and the target protein. nih.gov
Force Field Calculations and Molecular Mechanics for Structural Optimization and Energetics
Molecular mechanics (MM) employs classical physics to model molecular systems, using a set of parameters known as a force field to describe the energy of a molecule as a function of its structure.
Structural Optimization: For a large molecule like this compound, MM provides a computationally efficient way to find low-energy conformations.
Energetics: Force fields can be used to calculate the strain energy of different conformations and to estimate the energy of interaction between this compound and a potential binding partner. The development of accurate force field parameters is a critical step for reliable MM and MD studies. nih.gov
Predictive Modeling of Biochemical Pathways and Metabolic Networks related to Pyridoxine Metabolism (e.g., Genome-Scale Metabolic Models for fundamental insights)
While there is no specific information on this compound metabolism, the metabolism of its parent compound, pyridoxine, is well-studied. Predictive modeling in this area involves:
Genome-Scale Metabolic Models (GEMs): These are comprehensive computational models that include all known metabolic reactions in an organism. GEMs could be used to hypothetically explore how this compound might be processed by cellular enzymes, for instance, by treating it as a novel substrate and predicting its potential metabolic fate.
Pathway Prediction: Based on its chemical structure, algorithms could predict which metabolic pathways this compound is likely to be involved in. This could involve identifying enzymes in known pathways that might recognize and modify this compound.
Molecular Docking Studies for Hypothetical Binding Modes and Enzyme Inhibition
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound, docking could be used to:
Identify Potential Biological Targets: By computationally screening this compound against a library of protein structures, potential binding partners could be identified.
Predict Binding Modes: For a known target, docking can predict how this compound might fit into the binding site and which amino acid residues it might interact with.
Estimate Binding Affinity: Docking programs use scoring functions to estimate the strength of the interaction, which can help in prioritizing potential drug candidates. Docking studies are frequently used to predict the binding of pyridine-containing compounds to various enzyme targets. researchgate.netnih.govekb.eg
A hypothetical molecular docking study of this compound against an enzyme could yield the following type of data:
| Parameter | Hypothetical Value | Description |
| Binding Energy (kcal/mol) | e.g., -8.5 | An estimate of the binding affinity; more negative values indicate stronger binding. |
| Interacting Residues | e.g., TYR 82, ASP 120, LEU 205 | The amino acids in the enzyme's active site that form key interactions with the ligand. |
| Type of Interactions | e.g., Hydrogen bonds, hydrophobic interactions | The nature of the chemical forces stabilizing the ligand-protein complex. |
Future Directions and Emerging Research Avenues for Bispyridoxine
Design and Synthesis of Photoactivatable or Chemically Triggerable Bispyridoxine Derivatives
A significant frontier in the study of pyridoxine-derived compounds is the development of molecules that can be activated by external stimuli, such as light or specific chemical signals. This approach allows for precise spatiotemporal control over their biological activity, a powerful tool in research contexts.
Photoactivatable Derivatives: The design of photoactivatable or "photocaged" this compound involves chemically modifying the molecule with a photolabile protecting group. This group renders the molecule inert until it is cleaved by light of a specific wavelength, releasing the active this compound. The synthesis strategy would involve identifying a suitable functional group on the this compound molecule, such as one of the hydroxyl groups, and attaching a caging group like a nitrobenzyl or coumarin (B35378) moiety. Upon irradiation, the cage is removed, uncorking the molecule's function at a precise location and time within a biological system.
Chemically Triggerable Derivatives: Analogous to photoactivation, chemical triggers can be used for controlled release. This can be achieved by linking this compound to another molecule via a bond that is stable under general physiological conditions but is cleaved by a specific chemical stimulus. Examples of such triggers include changes in pH, the presence of a particular enzyme, or a specific redox environment. For instance, a this compound derivative could be designed with an ester linkage that is hydrolyzed by specific esterases present in a target cellular compartment, or a disulfide bond that is reduced in the presence of high glutathione (B108866) concentrations. Research into chemically cross-linked proteins, such as the use of bispyridoxal tetraphosphate (B8577671) to create stabilized hemoglobin, demonstrates that the pyridoxine (B80251) family of molecules can be successfully integrated into such chemically responsive systems. researchgate.net
These strategies transform this compound from a static compound into a dynamic tool, enabling researchers to study its effects with high precision and minimizing off-target interactions until activation is desired.
Exploration of this compound as Probes for Unraveling Novel Biochemical Pathways
Chemical probes are small molecules designed to selectively interact with a specific biological target, like a protein, to study its function within a complex cellular environment. researchgate.netchemicalprobes.org Given that the active form of vitamin B6, pyridoxal (B1214274) 5'-phosphate (PLP), is a critical cofactor for over 4% of all known enzymes, particularly those involved in amino acid metabolism, this compound-based probes hold immense potential for exploring this vast biochemical landscape. nih.gov
The development of this compound-based probes could proceed in several ways:
Fluorescent Probes: By attaching a fluorescent tag to the this compound structure, researchers could visualize its localization within cells and tissues. Changes in the fluorescence signal upon binding to a target enzyme could be used to monitor enzymatic activity in real-time.
Affinity-Based Probes: These probes are designed to bind tightly and specifically to a target class of enzymes. They might incorporate a reactive group that forms a covalent bond with the target, allowing for its isolation and identification from complex cellular lysates. This could lead to the discovery of new PLP-dependent enzymes. nih.gov
Isotopically Labeled Probes: Incorporating stable isotopes like ¹³C or ¹⁵N into the this compound structure would enable metabolic flux analysis. nih.gov By tracing the path of the labeled atoms through various metabolic reactions, researchers can quantitatively map biochemical pathways and discover previously unknown metabolic routes or connections. nih.gov
The dimeric nature of this compound may offer advantages in probe design, potentially allowing for interactions with enzyme dimers or multi-protein complexes in ways that monomeric pyridoxine cannot. The use of such probes could be instrumental in elucidating the roles of B6-dependent pathways in health and in diseases like epilepsy, neurodegeneration, and cancer. nih.govbenthamdirect.comresearchgate.net
Development of this compound-Based Supramolecular Systems for Controlled Release or Sensing in Research Contexts
Supramolecular chemistry focuses on creating complex, functional assemblies of molecules held together by non-covalent interactions like hydrogen bonding and host-guest interactions. mdpi.com These systems can be designed to be responsive to their environment, making them ideal for applications in controlled release and molecular sensing. jocpr.comnih.gov
This compound is a compelling candidate for building such systems due to its multiple hydroxyl groups, which are capable of forming extensive hydrogen bond networks, and its rigid pyridoxine rings.
Controlled Release Systems: this compound molecules could be designed to self-assemble into larger structures like nanoparticles or hydrogels. mdpi.com These assemblies can encapsulate other research compounds, protecting them from degradation and releasing them in response to a specific trigger (e.g., pH, temperature). nih.gov Studies on the interaction of pyridoxine with surfactants to form mixed micelles provide a foundational example of how these molecules can participate in self-assembling systems. acs.org
Supramolecular Sensors: The pyridoxine ring possesses intrinsic fluorescence properties. In a supramolecular assembly, these properties could be engineered to change upon binding a specific analyte (a "guest" molecule). For example, a this compound-based supramolecular cage could be designed to bind a particular metal ion or small organic molecule. This binding event could alter the electronic environment of the pyridoxine units, leading to a detectable change in the fluorescence signal, thereby creating a highly specific sensor for research applications.
These supramolecular strategies would allow researchers to construct sophisticated, multi-component systems where this compound serves as a key structural or functional element for advanced applications in research settings.
Integration of Artificial Intelligence and Machine Learning in this compound Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by dramatically accelerating the design and discovery process. nih.gov These computational tools can be applied to this compound research in several impactful ways.
| AI/ML Application | Description | Relevance to this compound Research |
| Synthesis Prediction | AI models, trained on vast databases of chemical reactions, can predict viable synthetic routes for novel molecules (retrosynthesis). nih.govengineering.org.cnarxiv.org | Designing efficient, high-yield synthetic pathways for new, complex this compound derivatives, including the photoactivatable and triggerable versions discussed previously. |
| Property Optimization | ML algorithms can learn the relationship between a molecule's structure and its properties, predicting characteristics like solubility, toxicity, and binding affinity. nih.govnih.govmdpi.com | Virtually screening thousands of potential this compound derivatives to identify candidates with optimal properties for a specific research application (e.g., high target affinity, low off-target effects) before committing to costly and time-consuming synthesis. |
| Interaction Modeling | Deep learning models, particularly those using graph neural networks, can predict how a small molecule will interact with a protein's 3D structure. nih.govmdpi.com | Modeling how different this compound derivatives will bind to the active sites of various PLP-dependent enzymes, helping to design more potent and selective chemical probes. |
By integrating these AI/ML approaches, researchers can navigate the vast chemical space of possible this compound derivatives more intelligently and efficiently. This data-driven approach allows for the rational design of molecules with tailored functions, significantly reducing the trial-and-error inherent in traditional chemical synthesis and testing.
Cross-Disciplinary Research at the Interface of Organic Chemistry, Inorganic Chemistry, and Chemical Biology on Pyridoxine-Derived Systems
The most significant breakthroughs in leveraging pyridoxine-derived systems like this compound will emerge from research that spans the traditional boundaries of chemical sub-disciplines.
Organic Chemistry: This field provides the essential foundation by developing the synthetic methods to create novel pyridoxine-derived structures. Organic chemists can build upon the core this compound scaffold, adding functional groups, linkers, and probes as envisioned by researchers in other fields. acs.org
Inorganic Chemistry: This discipline explores the interaction of pyridoxine-derived molecules with metal ions. The nitrogen and oxygen atoms in the this compound structure are excellent ligands for coordinating with metals. Research has already demonstrated the synthesis of zinc(II) and ruthenium(III) complexes with pyridoxine, which exhibit interesting antioxidant properties. tandfonline.com A manganese(II) complex with a this compound Schiff base has also been reported, showing potential in cancer cell studies. nih.gov Future work could develop this compound-metal complexes as catalysts, magnetic resonance imaging (MRI) contrast agents, or metalloenzyme probes.
Chemical Biology: This field applies the novel molecules created by organic and inorganic chemists to investigate and manipulate biological systems. nih.gov A chemical biologist might use a fluorescently-tagged this compound-ruthenium complex (synthesized by an interdisciplinary team) to track its uptake into cells and probe its effect on mitochondrial function, thereby connecting a synthetic chemical tool to a fundamental biological question.
This synergistic approach, where the design of a molecule is informed by its intended biological application, and where biological discoveries inspire the creation of new chemical structures, is the future of research on pyridoxine-derived systems.
Q & A
Basic Research Questions
Q. What are the established synthesis protocols for Bispyridoxine, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis of this compound typically involves pyridoxine derivatization via crosslinking agents. Key steps include purification via column chromatography and characterization using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC). To ensure reproducibility, researchers should:
- Document reaction conditions (temperature, solvent ratios, catalyst concentrations) in detail.
- Validate purity using orthogonal analytical methods (e.g., mass spectrometry alongside HPLC).
- Reference established protocols from peer-reviewed literature, avoiding deviations unless experimentally justified .
Q. How can researchers design a robust hypothesis to investigate this compound’s biochemical interactions?
- Methodological Answer : Hypothesis formulation should align with gaps identified in literature reviews. For example:
- Start with a background question (e.g., “Does this compound modulate vitamin B6-dependent enzymes?”).
- Refine into a focused hypothesis (e.g., “this compound competitively inhibits pyridoxal kinase due to structural mimicry”).
- Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate the hypothesis’s scope .
Q. What criteria should guide the selection of analytical techniques for characterizing this compound stability?
- Methodological Answer : Stability studies require:
- Forced degradation assays under varied pH, temperature, and light conditions.
- Stability-indicating methods : HPLC with photodiode array detection to track degradation products.
- Statistical validation (e.g., repeatability, intermediate precision) per ICH guidelines. Cross-reference results with spectroscopic data (e.g., FTIR for functional group integrity) .
Advanced Research Questions
Q. How can contradictory data on this compound’s pharmacokinetic properties be resolved?
- Methodological Answer : Contradictions often arise from variability in experimental models or analytical methods. Strategies include:
- Systematic review with meta-analysis : Pool data from studies using comparable dosing regimens and animal models (e.g., rodent vs. non-rodent).
- Sensitivity analysis : Identify outliers and assess their impact on conclusions.
- Comparative experiments : Replicate conflicting studies under standardized conditions, controlling for variables like diet or metabolic interference .
Q. What experimental designs are optimal for studying this compound’s mechanism of action in complex biological systems?
- Methodological Answer : Mechanistic studies require multi-modal approaches:
- In vitro enzyme assays : Measure kinetic parameters (Km, Vmax) with purified enzymes.
- Silico modeling : Use molecular docking simulations to predict binding affinities.
- Knockout models : CRISPR/Cas9-edited cell lines to validate target specificity.
- Multi-omics integration : Correlate transcriptomic/proteomic changes with phenotypic outcomes .
Q. How can researchers optimize this compound derivatives for enhanced bioavailability without compromising activity?
- Methodological Answer : Derivative optimization involves:
- Structure-activity relationship (SAR) studies : Modify functional groups (e.g., hydroxyl to methyl) and test analogs in permeability assays (e.g., Caco-2 cell monolayers).
- Lipophilicity tuning : Use logP calculations to balance solubility and membrane penetration.
- In vivo pharmacokinetics : Compare AUC (area under the curve) and half-life of derivatives in preclinical models .
Q. What strategies mitigate bias when interpreting this compound’s therapeutic potential in heterogeneous populations?
- Methodological Answer : To address population variability:
- Stratified sampling : Recruit subgroups based on genetic polymorphisms (e.g., ALPL variants affecting vitamin B6 metabolism).
- Blinded randomized trials : Use placebo controls and double-blinding to reduce observer bias.
- Covariate adjustment : Apply statistical models (e.g., ANCOVA) to control for confounding factors like age or comorbidities .
Methodological Frameworks and Tools
- Literature Review : Use databases like PubMed and SciFinder with search strings combining “this compound” AND (“synthesis,” “kinetics,” “metabolism”) .
- Data Analysis : Leverage software like GraphPad Prism for pharmacokinetic modeling or Gaussian for quantum mechanical calculations .
- Ethical Compliance : Obtain institutional review board (IRB) approval for studies involving human samples, adhering to Declaration of Helsinki principles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
